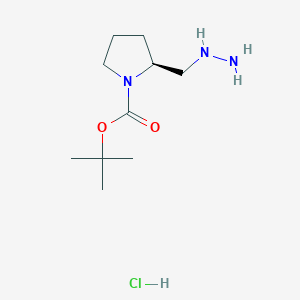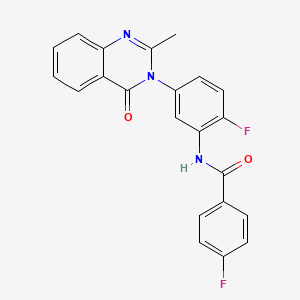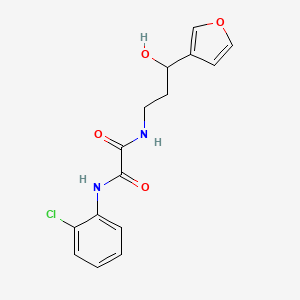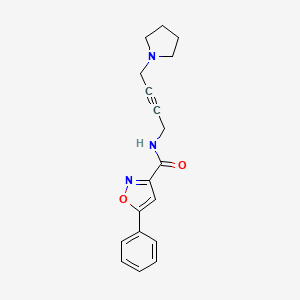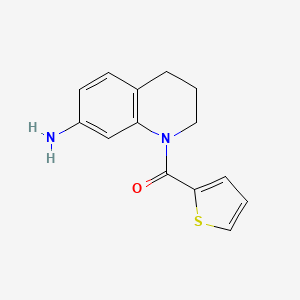
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a quinoline derivative linked to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Derivative: Starting from aniline, the quinoline ring can be constructed through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Amination: The quinoline derivative is then aminated at the 7-position using reagents such as ammonia or an amine source under high temperature and pressure.
Coupling with Thiophene: The final step involves coupling the aminated quinoline with a thiophene derivative through a carbonylation reaction, using a palladium catalyst and carbon monoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with biological targets.
Biochemistry: Used in studies to understand enzyme interactions and protein binding.
Industry
Chemical Industry: Utilized in the synthesis of more complex organic molecules.
Pharmaceutical Industry: Potential precursor for drug development.
Mécanisme D'action
The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone imparts unique electronic properties, making it potentially more effective in certain applications compared to its analogs with furan or pyridine rings.
Propriétés
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDVWFDZPAMEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
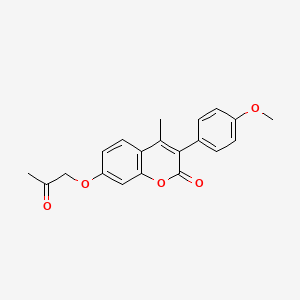

![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)
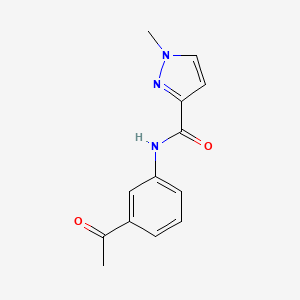
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2775194.png)
![3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2775197.png)
